5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202775
InChI:
SMILES:
Molecular Formula: C₃₄H₄₈N₄O₁₅
Molecular Weight: 752.76

5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A

CAS No.:

Cat. No.: VC0202775

Molecular Formula: C₃₄H₄₈N₄O₁₅

Molecular Weight: 752.76

* For research use only. Not for human or veterinary use.

5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A -

Specification

Molecular Formula C₃₄H₄₈N₄O₁₅
Molecular Weight 752.76

Introduction

Chemical Structure and Properties

5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A is characterized by its selective protection pattern and specific chemical properties that make it suitable for further synthetic transformations. The compound maintains the core aminoglycoside structure of kanamycin A while featuring two benzyloxycarbonyl protecting groups.

Molecular Characteristics

The compound has a molecular formula of C34H48N4O15 and a molecular weight of 752.76 g/mol. The complex structure includes the kanamycin A backbone with two benzyloxycarbonyl groups attached at the 5 and 6' amino positions. These protecting groups are strategically placed to allow selective reactions at other amino groups, particularly at the 1-position of the 2-deoxystreptamine ring.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A:

PropertyValue
Molecular FormulaC34H48N4O15
Molecular Weight752.76 g/mol
Physical StateSolid
SolubilityPoorly soluble in water, soluble in organic solvents
ApplicationResearch intermediate, not for human or veterinary use
StorageStore in cool, dry conditions protected from light

The compound features multiple functional groups including carbamate linkages (from the benzyloxycarbonyl groups), multiple hydroxyl groups, and remaining unprotected amino groups. This functional group diversity enables selective chemical transformations essential for the synthesis of more complex aminoglycoside derivatives.

Synthesis Methods

The preparation of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A involves selective protection strategies applied to kanamycin A. The synthesis must achieve selective protection of specific amino groups while leaving others available for subsequent reactions.

Protection Strategies

The synthesis of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A employs selective protection methods that can be achieved through different approaches. These protecting groups can be introduced using benzyloxycarbonyl chloride (Cbz-Cl) or other benzyloxycarbonyl transfer reagents under controlled conditions to achieve selectivity. Methodologies for preparation have been described in several patents, including Belgian Patent No. 855,704 and Canadian Patent No. 1,131,628 .

Reaction Conditions and Selectivity

Achieving selective protection at the 5 and 6' positions requires careful control of reaction conditions, including pH, temperature, solvent systems, and stoichiometry of reagents. The differential reactivity of the various amino groups in kanamycin A can be exploited to achieve the desired selectivity, with the amino groups at positions 6' and 3 being more accessible for protection compared to others in the molecule .

Role in Amikacin Synthesis

5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A serves as a key intermediate in the industrial synthesis of amikacin, an important semi-synthetic aminoglycoside antibiotic with broad-spectrum activity against many bacterial infections.

Selective Acylation Process

The primary importance of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A lies in its ability to undergo selective acylation at the 1-position amino group of the 2-deoxystreptamine nucleus. According to patent literature, this diprotected derivative can be acylated with N-benzyloxy L-(-)-4-amino-2-hydroxybutyric acid N-hydroxy-succinimide under carefully controlled pH conditions (typically between 4.5 and 6.5) to introduce the side chain that ultimately distinguishes amikacin from kanamycin A .

This acylation reaction is typically performed in a heterogeneous reaction medium consisting of water and a water-immiscible solvent such as methylene chloride, chloroform, or 1,2-dichloroethane. The pH control is critical for achieving high regioselectivity in the acylation process, preventing unwanted acylation at other positions .

Deprotection Strategies

Following the selective acylation, the benzyloxycarbonyl protecting groups must be removed to obtain amikacin. This deprotection can be accomplished using several methods:

  • Catalytic hydrogenolysis using platinum, palladium, palladium oxide, or platinum oxide catalysts

  • Acidic hydrolysis under appropriate conditions

  • Reduction using formic acid in the presence of palladium catalysts

The deprotection process yields amikacin, which can then be purified using chromatographic techniques to obtain the pharmaceutical-grade product .

Industrial Significance

The process utilizing 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A for amikacin synthesis represents an industrially important pathway that offers several advantages:

  • High regioselectivity for acylation at the desired 1-position

  • Use of less toxic and more environmentally friendly solvents

  • Improved yields compared to earlier methods

  • Reduced formation of undesired side products

  • Enhanced safety profile for industrial production processes

Research Applications

Beyond its role in amikacin synthesis, 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A serves as a versatile research tool in the broader field of aminoglycoside antibiotic development.

Development of Novel Aminoglycoside Derivatives

5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A provides a platform for developing novel aminoglycoside derivatives through selective modifications. The protected intermediate allows chemists to introduce various functional groups at specific positions to modify the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds .

Structure-Activity Relationship Studies

Using selectively protected intermediates like 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A enables researchers to conduct systematic structure-activity relationship studies. By introducing modifications at specific positions and evaluating the biological activity of the resulting compounds, researchers can determine which structural features are essential for antibacterial activity and which can be modified to overcome bacterial resistance mechanisms .

For example, recent research has explored modifications at the 6'' position of kanamycin A derivatives with additional protonatable groups (amino-, guanidino, or pyridinium) to evaluate their biological activities and potential to overcome resistance mechanisms .

Analytical Characterization

Accurate characterization of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A is essential for quality control and research applications. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A, especially for verifying the positions of the protecting groups. Both 1H and 13C NMR can provide detailed structural information about the protected intermediate.

Mass spectrometry is another crucial technique for confirming the molecular weight and formula of the compound. The expected mass for 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A (752.76 g/mol) can be verified using techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quality control of 5,6'-Di(N-Benzyloxycarbonyl) Kanamycin A. HPLC analysis can detect and quantify potential impurities such as under-protected or over-protected derivatives.

As described in patent literature, HPLC analysis can be used to determine the purity of the intermediate, which is critical for ensuring the success of subsequent reactions in the synthesis of amikacin .

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